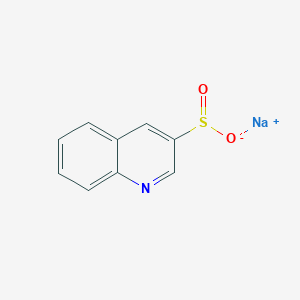

Sodium quinoline-3-sulfinate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H6NNaO2S |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

sodium;quinoline-3-sulfinate |

InChI |

InChI=1S/C9H7NO2S.Na/c11-13(12)8-5-7-3-1-2-4-9(7)10-6-8;/h1-6H,(H,11,12);/q;+1/p-1 |

InChI Key |

BMLOYHUCCFHTLA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthesis and Properties of Sodium Quinoline 3 Sulfinate

While specific literature detailing the synthesis and properties of Sodium quinoline-3-sulfinate is limited, its structure suggests that it can be prepared from precursors such as quinoline-3-sulfonic acid or its derivatives. The general synthesis of sodium sulfinates often involves the reduction of the corresponding sulfonyl chloride. rsc.org

One plausible synthetic route to 3-sulfonylquinolines, which are precursors to the sulfinate, involves the copper-catalyzed electrophilic cyclization of N-propargylamines with sodium sulfinates. researchgate.net This method provides a direct approach to the formation of the C-S bond at the 3-position of the quinoline (B57606) ring. researchgate.netnih.gov Another approach is the visible-light-promoted radical cascade reaction of N-propargylanilines with sodium sulfinates, which offers a metal-free alternative for the synthesis of 3-sulfonylquinolines. rsc.org

The physical and chemical properties of this compound can be inferred from its structure. The presence of the sodium sulfinate group, which is the sodium salt of a sulfinic acid, suggests that the compound is likely a water-soluble solid. The quinoline ring system imparts aromatic character, and the sulfinate group can act as a nucleophile or be oxidized to the corresponding sulfonate.

Synthetic Utility of Sodium Quinoline 3 Sulfinate As a Building Block in Organic Synthesis

Construction of Carbon-Sulfur Bonds

The formation of C-S bonds is a cornerstone of organosulfur chemistry, and sodium sulfinates are reliable reagents for creating sulfones, a key functional group in medicinal chemistry and materials science. thieme-connect.com

Sodium sulfinates are widely used for the synthesis of sulfones. One of the most important classes of sulfones are β-keto sulfones, which are valuable intermediates in organic synthesis. These can be prepared through the reaction of sodium sulfinates with α-haloketones or via oxidative coupling reactions with ketones.

Another significant application is the synthesis of sulfonylated heterocycles. For instance, 2-sulfonyl quinolines can be synthesized from quinoline (B57606) N-oxides and various sodium sulfinates. rsc.org A metal-free, deoxygenative sulfonylation of quinoline N-oxides with sodium aryl and alkyl sulfinates can produce the corresponding sulfonylated quinolines in good to excellent yields. rsc.org This reaction highlights the role of sodium sulfinates in the direct functionalization of heterocyclic compounds. nih.gov

Table 1: Examples of Sulfone Synthesis using Sodium Sulfinates

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Ketone | Sodium Sulfinate | β-Keto Sulfone | Oxidative Coupling | researchgate.net |

| Quinoline N-oxide | Sodium Arylsulfinate | 2-Sulfonyl Quinoline | Iodine/TBHP | rsc.org |

The direct and regioselective functionalization of quinoline is a major goal in synthetic chemistry. While reactions often involve activating the quinoline ring (e.g., as an N-oxide) and then introducing a sulfonyl group from a generic sodium sulfinate, these methods establish clear precedents for C-S bond formation at specific positions. The reaction of quinoline N-oxides with sodium sulfinates, for example, typically leads to highly regioselective sulfonylation at the C2 position. rsc.orgnih.gov

Formation of Nitrogen-Sulfur Bonds

The sulfonamide functional group is a critical component in a vast number of pharmaceuticals. The reaction between sodium sulfinates and amines provides a direct route to this important structural motif. thieme-connect.com

Sulfonamides can be synthesized through the oxidative coupling of sodium sulfinates with a variety of primary and secondary amines, including aromatic, aliphatic, and cyclic amines. nih.govnih.gov Common methods employ mediators like molecular iodine (I₂) or ammonium iodide (NH₄I) to facilitate the N-S bond formation under mild conditions. nih.govnih.gov These protocols are valued for their high functional group tolerance and broad applicability. nih.gov The reaction is believed to proceed through a radical-mediated process. nih.gov

Table 2: Synthesis of Sulfonamides from Sodium Sulfinates

| Amine Substrate | Sodium Sulfinate | Product | Mediator | Yield | Reference |

|---|---|---|---|---|---|

| n-Propylamine | Sodium p-toluenesulfinate | N-propyl-4-methylbenzenesulfonamide | NH₄I | Good | nih.gov |

| Aniline | Sodium benzenesulfinate (B1229208) | N-phenylbenzenesulfonamide | I₂ | Excellent | nih.gov |

Development of Sulfur-Sulfur Linkages

Sodium sulfinates are also effective reagents for constructing S-S bonds, leading to the formation of thiosulfonates and, subsequently, disulfides.

Thiosulfonates can be prepared through the coupling of sodium sulfinates with thiols or disulfides. nih.govrsc.org These reactions are often catalyzed by transition metals like copper or iron under aerobic conditions. nih.govorganic-chemistry.org For example, an iron(III)-catalyzed reaction between thiols and sodium sulfinates allows for the in-situ formation of sulfenyl and sulfonyl radicals, which then couple to form the thiosulfonate product. organic-chemistry.org

Furthermore, symmetrical thiosulfonates can be synthesized directly from the self-coupling of sodium sulfinates. rsc.org A BF₃·OEt₂-mediated radical disproportionate coupling reaction of sodium sulfinates provides a practical method for this transformation. rsc.org Thiosulfonates themselves can be converted into disulfides through various reduction methods. researchgate.net Recently, catalyst-free methods for thiosulfonate synthesis in water have also been developed, highlighting a green chemistry approach. nih.gov

Versatility in Multi-Component Coupling Reactions (e.g., Thiocarbamates)

Sodium quinoline-3-sulfinate and related sodium sulfinates serve as versatile and practical building blocks in multi-component reactions for the synthesis of complex molecules, such as thiocarbamates. A notable advancement in this area is a metal-free, molecular iodine-catalyzed three-component reaction that couples sodium sulfinates, isocyanides, and water to afford thiocarbamates in moderate to good yields. acs.org This methodology is distinguished by its use of stable and odorless sodium sulfinates as the sulfur source, offering a significant advantage over traditional methods that often rely on hazardous reagents like phosgene or carbon monoxide. acs.org

The reaction demonstrates broad functional group tolerance, accommodating a variety of substituted sodium sulfinates and isocyanides. acs.org Mechanistic studies suggest the transformation proceeds through a radical process. acs.org This synthetic route provides a facile and practical approach to a diverse range of thiocarbamates, which are significant compounds in medicinal chemistry and materials science. acs.org

The versatility of this reaction is demonstrated by the successful coupling of various aromatic and aliphatic sodium sulfinates with different isocyanides. The following data from the research findings illustrate the scope of this transformation.

Table 1: Synthesis of Thiocarbamates via a Three-Component Reaction of Sodium Sulfinates, Isocyanides, and Water

| Sodium Sulfinate (RSO₂Na) | Isocyanide (R'NC) | Product | Yield (%) |

| Sodium p-toluenesulfinate | tert-Butyl isocyanide | S-p-tolyl tert-butylcarbamothioate | 82 |

| Sodium p-toluenesulfinate | 1,1,3,3-Tetramethylbutyl isocyanide | S-p-tolyl (1,1,3,3-tetramethylbutyl)carbamothioate | 85 |

| Sodium p-toluenesulfinate | Cyclohexyl isocyanide | S-p-tolyl cyclohexylcarbamothioate | 71 |

| Sodium p-toluenesulfinate | n-Butyl isocyanide | S-p-tolyl n-butylcarbamothioate | 53 |

| Sodium benzenesulfinate | tert-Butyl isocyanide | S-phenyl tert-butylcarbamothioate | 78 |

| Sodium 4-methoxybenzenesulfinate | tert-Butyl isocyanide | S-(4-methoxyphenyl) tert-butylcarbamothioate | 75 |

| Sodium 4-bromobenzenesulfinate | tert-Butyl isocyanide | S-(4-bromophenyl) tert-butylcarbamothioate | 88 |

| Sodium 4-chlorobenzenesulfinate | tert-Butyl isocyanide | S-(4-chlorophenyl) tert-butylcarbamothioate | 86 |

| Sodium 4-fluorobenzenesulfinate | tert-Butyl isocyanide | S-(4-fluorophenyl) tert-butylcarbamothioate | 69 |

| Sodium naphthalene-2-sulfinate | tert-Butyl isocyanide | S-naphthalen-2-yl tert-butylcarbamothioate | 76 |

| Sodium methanesulfinate | tert-Butyl isocyanide | S-methyl tert-butylcarbamothioate | 41 |

Advanced Spectroscopic and Structural Characterization of Sulfinated Quinoline Compounds

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of sodium quinoline-3-sulfinate in solution. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY and HSQC, would provide definitive evidence for the compound's constitution by mapping the proton and carbon environments and their connectivities.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to display seven distinct signals in the aromatic region, corresponding to the seven protons on the quinoline (B57606) ring system. The sulfinate group (-SO₂⁻Na⁺) at the C3 position acts as a deactivating, electron-withdrawing group, which influences the chemical shifts of the nearby protons. The protons at the C2 and C4 positions are expected to be the most downfield-shifted single-proton signals due to their proximity to the nitrogen atom and the sulfinate group. Specifically, the H2 and H4 protons would likely appear as sharp singlets or narrow doublets. The four protons of the benzo-fused ring (H5, H6, H7, H8) would appear as a more complex set of multiplets, typical for a substituted benzene (B151609) ring. Based on analyses of other 3-substituted quinolines, the expected chemical shifts can be estimated rsc.orgmdpi.com.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should reveal nine signals corresponding to the nine carbon atoms of the quinoline ring. The carbon atom directly attached to the sulfinate group (C3) would be significantly influenced by the substituent. The chemical shifts for the quinoline carbons can be predicted based on data from similar quinoline derivatives rsc.orgtsijournals.comnih.gov. Data from sodium benzenesulfinate (B1229208) can provide insight into the electronic environment of the sulfinate-bearing carbon, though the number of oxygen atoms differs from a sulfonate chemicalbook.comnih.gov.

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate each proton signal with its directly attached carbon atom. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range (2-3 bond) correlations, for instance, between the H2/H4 protons and the C3 carbon, confirming the position of the sulfinate substituent. A Correlation Spectroscopy (COSY) experiment would establish the connectivity between adjacent protons, particularly clarifying the coupling relationships among the H5, H6, H7, and H8 protons on the benzene ring mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Quinoline-3-sulfinate Anion Predicted chemical shifts (δ) in ppm relative to TMS, based on analogous structures. Actual values may vary depending on solvent and experimental conditions.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~8.9 - 9.2 (d) | ~150 - 153 |

| C3 | - | ~135 - 138 |

| C4 | ~8.4 - 8.6 (d) | ~138 - 141 |

| C4a | - | ~128 - 130 |

| C5 | ~7.8 - 8.0 (d) | ~129 - 131 |

| C6 | ~7.6 - 7.8 (t) | ~127 - 129 |

| C7 | ~7.9 - 8.1 (t) | ~130 - 132 |

| C8 | ~8.1 - 8.3 (d) | ~128 - 130 |

| C8a | - | ~147 - 149 |

Mass Spectrometry Techniques (e.g., ESI-TOF, HRMS)

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound. For an ionic species like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are ideal, often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) for High-Resolution Mass Spectrometry (HRMS).

An HRMS analysis would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the elemental formula (C₉H₆NNaO₂S). The expected exact mass for the quinoline-3-sulfinate anion [C₉H₆NO₂S]⁻ would be calculated and compared to the experimental value, with a mass accuracy typically within 5 ppm.

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural confirmation. For the quinoline-3-sulfinate anion, a characteristic fragmentation pathway would be the neutral loss of sulfur dioxide (SO₂), a common fragmentation for aromatic sulfinates and sulfonamides cdnsciencepub.comresearchgate.netnih.govresearchgate.net. This would result in a prominent fragment ion corresponding to the 3-quinolyl anion. Further fragmentation of the quinoline ring itself, such as the loss of HCN, is also a known pathway for quinoline derivatives under electron impact, though it may be less prevalent in ESI chempap.orgrsc.org.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Calculations based on the most abundant isotopes.

| Ion Species | Formula | Calculated Exact Mass | Expected Fragmentation Products (m/z) |

| [M-Na]⁻ (Anion) | C₉H₆NO₂S⁻ | 192.0125 | 128.0506 ([M-Na-SO₂]⁻) |

| [M+H]⁺ (Protonated Acid) | C₉H₈NO₂S⁺ | 194.0270 | 130.0651 ([M+H-SO₂]⁺) |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide unequivocal proof of the compound's structure, including detailed information on bond lengths, bond angles, and torsional angles.

Furthermore, X-ray diffraction reveals the crystal packing and intermolecular interactions. It is expected that the sodium cations would be coordinated by the oxygen atoms of the sulfinate groups, potentially bridging multiple quinoline-3-sulfinate anions to form a coordination polymer network. Additionally, π-π stacking interactions between the aromatic quinoline rings of adjacent molecules are highly probable and would play a significant role in stabilizing the crystal lattice chemmethod.comresearchgate.net.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound would exhibit characteristic bands for both the quinoline ring and the sulfinate group. The quinoline moiety would give rise to several absorptions, including aromatic C-H stretching vibrations typically above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1620-1450 cm⁻¹ region astrochem.orgmdpi.comresearchgate.net. C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ range would also be present, providing information about the substitution pattern of the rings astrochem.org.

The sulfinate group is the key functional group for identification. It is expected to show strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. For sulfonate (-SO₃⁻) groups, these stretches appear around 1250-1140 cm⁻¹ and 1070-1030 cm⁻¹, respectively blogspot.comresearchgate.net. For a sulfinate (-SO₂⁻) group, these bands are expected in a similar but distinct region, typically around 1100-950 cm⁻¹.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Quinoline) | 3100 - 3000 | Medium-Weak |

| C=C / C=N Stretch | Aromatic (Quinoline) | 1620 - 1450 | Medium-Strong |

| S=O Asymmetric Stretch | Sulfinate (-SO₂⁻) | ~1080 - 1030 | Strong |

| S=O Symmetric Stretch | Sulfinate (-SO₂⁻) | ~1000 - 950 | Strong |

| C-S Stretch | Aryl-Sulfinate | ~750 - 650 | Medium |

| C-H Out-of-plane Bend | Aromatic (Quinoline) | 900 - 700 | Strong |

Electronic Spectroscopy (e.g., UV-Vis Absorption and Fluorescence Characteristics)

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons between different energy levels upon absorption of UV or visible light. Quinoline and its derivatives are known to be chromophoric and often fluorescent.

UV-Vis Absorption: The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., water or ethanol) is expected to display multiple absorption bands characteristic of the quinoline aromatic system. These bands arise from π→π* and n→π* electronic transitions scielo.br. Typically, quinoline derivatives show strong absorption bands in the range of 230-350 nm scielo.brnih.gov. The substitution at the C3 position with a sulfinate group is expected to modulate the energies of these transitions, potentially causing a shift in the absorption maxima (λₘₐₓ) compared to unsubstituted quinoline.

Fluorescence: Many quinoline derivatives are fluorescent, emitting light upon relaxation from an excited electronic state. The compound would be expected to exhibit fluorescence with an emission maximum at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift) nih.govresearchgate.net. The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process. The nature and position of substituents on the quinoline ring significantly influence these photophysical properties researchgate.netresearchgate.net. The introduction of the sulfinate group may affect the fluorescence intensity and emission wavelength.

Table 4: Predicted Electronic Spectroscopy Properties for this compound

| Property | Predicted Range | Associated Electronic Transition |

| Absorption λₘₐₓ₁ | ~240 - 280 nm | π → π |

| Absorption λₘₐₓ₂ | ~320 - 350 nm | n → π and/or π → π* |

| Emission λₘₐₓ | ~380 - 450 nm | Fluorescence |

| Stokes Shift | ~50 - 100 nm | - |

Computational and Theoretical Investigations of Sodium Quinoline 3 Sulfinate Chemistry

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) has been instrumental in mapping out the plausible reaction pathways involving sulfinates. Studies on the reactivity of sulfinates with heteroaromatic salts, such as pyridinium (B92312) and quinolinium salts, have provided a foundational understanding of the mechanisms at play. A plausible reaction mechanism, investigated through DFT calculations, involves the formation of a photoactive electron-donor-acceptor (EDA) complex. nih.gov Upon visible light excitation, this complex can undergo a single-electron transfer (SET) from the sulfinate to the quinolinium salt. This process generates a sulfonyl radical, a key reactive intermediate. nih.gov

The subsequent steps in the proposed mechanism involve the addition of this sulfonyl radical to another reactant, such as an alkene, to form an alkyl radical intermediate. This alkyl radical then adds to the quinolinium salt. The reaction pathway continues through deprotonation and homolytic bond cleavage to yield the final product and regenerate a radical species that can propagate a chain reaction. nih.gov The quantum yield of such reactions can be significant, suggesting an efficient radical chain pathway. nih.gov

Table 1: Key Intermediates in the Proposed Reaction Mechanism of Sulfinates with Heteroaromatic Salts

| Intermediate | Description |

| EDA complex | Photoactive electron-donor-acceptor complex between the sulfinate and the heteroaromatic salt. |

| Sulfonyl radical | Formed after single-electron transfer from the sulfinate. |

| Alkyl radical | Generated after the addition of the sulfonyl radical to an alkene. |

| Cationic radical | Formed after the addition of the alkyl radical to the heteroaromatic salt. |

This data is based on DFT studies of sulfinate reactivity with pyridinium salts, which serves as a model for understanding reactions involving quinolinium salts. nih.gov

Exploration of Electronic and Steric Effects on Regioselectivity and Reactivity

The regioselectivity of reactions involving the sulfonyl radical addition to quinolinium salts is a critical aspect that can be rationalized through computational studies. DFT calculations have shown that the radical addition step is often the regioselectivity-determining step. nih.gov For instance, in reactions with pyridinium salts, the addition of the radical intermediate to the C4 position is energetically favored over the C2 position. nih.gov This preference is attributed to non-covalent interactions, specifically an attraction between a negatively charged sulfonyl oxygen and the nitrogen atom of the pyridinium ring. nih.gov

While direct studies on sodium quinoline-3-sulfinate are limited, the principles derived from related systems are applicable. The electronic properties of substituents on the quinoline (B57606) ring are expected to play a significant role. Electron-withdrawing groups can enhance the electrophilicity of the quinoline ring, potentially influencing the rate and regioselectivity of the sulfonyl radical addition. Conversely, steric hindrance around potential reaction sites can disfavor radical attack, thereby directing the reaction to less hindered positions.

Analysis of Transition States and Energetic Profiles of Reactions

The energetic landscape of a reaction, including the energies of reactants, intermediates, transition states, and products, provides a quantitative understanding of the reaction's feasibility and selectivity. DFT calculations are employed to compute these energetic profiles. For the reaction of sulfinates with pyridinium salts, the transition state leading to the C4-adduct has been found to be lower in energy than the transition state for the C2-adduct, which is consistent with the observed C4-selectivity. nih.gov

Table 2: Calculated Energy Difference for Regioisomeric Transition States

| Transition State | Relative Energy (kcal/mol) |

| p-B-TS (leading to C4-adduct) | Favored |

| o-B-TS (leading to C2-adduct) | +2.9 |

Data from a DFT study on the reaction of a sulfinate-derived radical with a pyridinium salt, indicating the preference for C4 addition. nih.gov

Protonation Equilibria and Solvent Effects in Sulfinate Systems

Solvation plays a crucial role in stabilizing charged species. scispace.com In the context of reactions involving this compound, the solvent can affect the dissociation of the sodium salt and the solvation of the resulting quinoline-3-sulfinate anion. Polar protic solvents can stabilize both the anion and the cation through hydrogen bonding and dipole-dipole interactions. The choice of solvent can therefore influence the concentration of the reactive sulfinate anion and its nucleophilicity. Computational models, such as implicit and explicit solvation models, can be used to investigate these solvent effects on the stability and reactivity of the sulfinate. nih.gov

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of this compound, including its bond lengths, bond angles, and dihedral angles, is fundamental to its chemical behavior. DFT calculations are a powerful tool for determining the optimized molecular geometry of molecules. researchgate.net For quinoline derivatives, DFT studies have been used to understand their structural properties and stability. researchgate.netresearchgate.netrsc.org

In the case of this compound, computational methods can be used to predict the most stable conformation. This involves optimizing the geometry to find the structure with the minimum energy. Such calculations would reveal the spatial arrangement of the quinoline ring relative to the sulfinate group and the position of the sodium counter-ion. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity, particularly how it interacts with other reactants. For instance, the accessibility of the sulfinate group for reaction could be dictated by its conformational orientation with respect to the bulky quinoline ring system.

Coordination Chemistry of Quinoline Sulfinate Ligands

Synthesis and Characterization of Metal Complexes with Quinoline (B57606) Sulfinate/Sulfonate Ligands

The synthesis of metal complexes involving quinoline sulfonate ligands typically involves the reaction of a corresponding metal salt with the ligand in a suitable solvent. sysrevpharm.org For instance, the complexation of 8-hydroxyquinoline-5-sulfonic acid (a water-soluble derivative of 8-hydroxyquinoline) with divalent cations of group 12 metals (Zn(II), Cd(II), Hg(II)) has been achieved in aqueous solutions. uc.pt Similarly, platinum(II) complexes have been synthesized by reacting PtCl₂ with quinoline-appended Sb(III) ligands, such as tri(8-quinolinyl)stibane (SbQ₃) and 8,8'-(phenylstibanediyl)diquinoline (SbQ₂Ph), in acetonitrile (B52724) at elevated temperatures. nih.gov

A general procedure for the synthesis of these types of complexes involves dissolving the metal salt (e.g., MnCl₂·4H₂O, CoCl₂·6H₂O, CuCl₂·2H₂O) in a solvent like ethanol (B145695) and adding it to a solution of the ligand. nih.gov The resulting mixture is often refluxed for several hours to facilitate the formation of the complex, which may precipitate out of the solution upon cooling. sysrevpharm.orgnih.gov The collected solid is then washed and dried. nih.gov

Characterization of the resulting metal complexes is carried out using a suite of analytical techniques to determine their structure, composition, and properties.

Spectroscopic Methods:

FT-IR Spectroscopy is used to identify the coordination sites of the ligand. Shifts in the vibrational frequencies of functional groups (like the sulfonate group, the C=N bond in the quinoline ring, or the hydroxyl group) upon complexation indicate their involvement in bonding with the metal ion. jchemlett.commdpi.com

UV-Visible Spectroscopy provides information about the electronic transitions within the complex, which can help in elucidating the coordination geometry around the metal center. Changes in the absorption spectra of the ligand upon complexation are indicative of metal-ligand interaction. uc.pt

NMR Spectroscopy (¹H NMR) is a powerful tool for studying the structure of these complexes in solution. The chemical shifts of the ligand's protons, particularly those near the coordination sites, are often affected by the metal ion. uc.ptnih.gov For example, in the complex (SbQ₃)PtCl₂, the proton resonances of the coordinated quinoline arm are shifted downfield compared to the uncoordinated arms. nih.gov

Fluorescence Spectroscopy is employed for ligands that are fluorescent, such as 8-hydroxyquinoline-5-sulfonate. Complexation with metal ions can lead to significant changes in fluorescence intensity, which can be used to study the formation and stability of the complexes. uc.pt

Other Analytical Techniques:

Elemental Analysis is used to determine the empirical formula of the complex and, consequently, the metal-to-ligand stoichiometry. mdpi.com

Molar Conductivity Measurements in solvents like DMF can distinguish between electrolytic and non-electrolytic complexes. jchemlett.com

The table below summarizes the synthesis and characterization of representative metal complexes with quinoline-based ligands.

| Complex | Ligand(s) | Metal Salt | Synthesis Conditions | Characterization Techniques | Reference |

|---|---|---|---|---|---|

| [M(8-HQS)₂(H₂O)₂]²⁻ (M=Zn, Cd, Hg) | 8-hydroxyquinoline-5-sulfonic acid (8-HQS) | M(II) salts | Aqueous solution | UV-Vis, Fluorescence, ¹H NMR, DFT | uc.pt |

| (SbQ₃)PtCl₂ | tri(8-quinolinyl)stibane (SbQ₃) | PtCl₂ | MeCN, 85 °C | ¹H NMR, X-ray Diffraction | nih.gov |

| (SbQ₂Ph)PtCl₂ | 8,8'-(phenylstibanediyl)diquinoline (SbQ₂Ph) | PtCl₂ | MeCN, 85 °C | ¹H NMR, X-ray Diffraction | nih.gov |

| [Na(C₉H₆NO₄S)] | 8-hydroxyquinoline-5-sulfonate | Na⁺ salt | Not specified | X-ray Diffraction | researchgate.net |

Ligand Binding Modes and Coordination Environment Analysis

Quinoline sulfonate ligands exhibit versatile coordination behavior, acting as chelating agents that can bind to metal ions through various donor atoms. The specific binding mode and the resulting coordination environment depend on the metal ion, the position of the substituents on the quinoline ring, and the reaction conditions.

In the case of 8-hydroxyquinoline-5-sulfonate, the ligand typically acts as a bidentate chelator, binding to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. researchgate.net The sulfonate group (-SO₃⁻) can also participate in coordination. In the solid-state structure of (8-hydroxyquinoline-5-sulfonato-N,O)sodium(I), the sodium ion is coordinated by the quinoline nitrogen and the quinolinol oxygen, as well as by three oxygen atoms from three different sulfonate groups. researchgate.net This extensive coordination involving the sulfonate groups leads to the formation of a three-dimensional supramolecular network. researchgate.net

The coordination environment around the metal center is highly variable. For the sodium complex, a trigonal bipyramidal geometry is observed, with the quinolinol oxygen and one sulfonate oxygen in the axial positions, while the quinoline nitrogen and two other sulfonate oxygens occupy the equatorial plane. researchgate.net In contrast, studies of Group 12 metal complexes with 8-hydroxyquinoline-5-sulfonate suggest the formation of hexacoordinated species with a 1:2 metal-to-ligand ratio. uc.pt For the zinc(II) complex, a square bipyramidal geometry is proposed, where the two ligands and the metal ion are coplanar, and two water molecules coordinate in the axial positions. uc.pt For the cadmium(II) and mercury(II) complexes, theoretical calculations suggest that isomers with the two coordinated water molecules in a cis geometry are more stable. uc.pt

X-ray diffraction studies on related quinoline-based complexes provide detailed insights into the coordination sphere. For instance, in the complex (SbQ₃)PtCl₂, the ligand coordinates to the platinum(II) center in a bidentate fashion through the antimony atom and one of the quinoline nitrogen atoms, resulting in a square planar geometry around the platinum. nih.gov The other two quinoline arms remain uncoordinated. nih.gov Analysis of bond lengths reveals the trans influence of the coordinated atoms; for example, the Pt-Cl bond trans to the Sb atom is longer than the Pt-Cl bond cis to it, indicating a strong trans influence of antimony. nih.gov

The following table presents selected bond lengths and coordination geometries for metal complexes with quinoline-based ligands, illustrating the detailed analysis possible through crystallographic studies.

| Complex | Metal Center Geometry | Selected Bond | Bond Length (Å) | Reference |

|---|---|---|---|---|

| (SbQ₃)PtCl₂ | Square Planar | Pt1–Sb1 | 2.4556(4) | nih.gov |

| Pt1–Cl1 (cis to Sb) | 2.2962(13) | |||

| Pt1–Cl2 (trans to Sb) | 2.3818(14) | |||

| Pt1–N1 | 2.073(5) | |||

| (SbQ₂Ph)PtCl₂ | Square Planar | Pt1–Sb1 | 2.4500(8) | nih.gov |

| Pt1–Cl1 (cis to Sb) | 2.297(2) | |||

| Pt1–Cl2 (trans to Sb) | 2.370(2) | |||

| Pt1–N1 | 2.081(7) | |||

| [Na(C₉H₆NO₄S)] | Trigonal Bipyramidal | N, O chelation + 3 sulfonate O atoms | researchgate.net |

Theoretical Approaches to Metal-Ligand Interactions, including under Confined Conditions

Theoretical and computational chemistry provides powerful tools for understanding the nature of metal-ligand interactions in complexes with quinoline sulfinate/sulfonate ligands. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, geometry, and stability of these complexes. uc.ptcam.ac.uk

DFT calculations have been successfully applied to study the complexation of 8-hydroxyquinoline-5-sulfonate with metal ions. uc.pt These calculations can predict the preferred coordination geometry and the relative stability of different isomers. For example, for the [M(8-HQS)₂(H₂O)₂]²⁻ complexes (where M = Zn, Cd, Hg), DFT calculations performed using a Polarizable Continuum Model (PCM) to simulate the aqueous solvent showed that while the zinc(II) complex favors a geometry with trans water molecules, the cadmium(II) and mercury(II) complexes prefer a cis arrangement. uc.pt Such studies provide insights that complement experimental findings and help rationalize observed chemical behavior. uc.pt

Beyond geometry prediction, theoretical methods can elucidate the nature of the chemical bond between the metal and the ligand. The Covalent Bond Classification (CBC) method categorizes metal-ligand interactions into L-type (dative bond from a neutral two-electron donor), X-type (covalent bond with one electron from each partner), and Z-type (dative bond where the metal donates an electron pair to the ligand). nih.gov Analysis of molecular orbitals (MOs) and natural localized molecular orbitals (NLMOs) can differentiate between these bonding scenarios. nih.govnih.gov This type of analysis has been applied to Pt-Sb and Rh-Sb complexes with quinoline-based ligands to characterize the metal-antimony bond as having either X-type or Z-type character, depending on the ancillary ligands and the oxidation states. nih.govnih.gov

These computational approaches can also simulate spectroscopic properties, such as NMR spectra, which aids in the interpretation of experimental data and the structural assignment of complexes in solution. uc.pt Theoretical calculations are not limited to isolated molecules in the gas phase or simple solvent models. While not explicitly detailed in the provided sources for quinoline sulfinates, computational studies can be extended to investigate metal-ligand interactions under confined conditions, such as within the pores of a metal-organic framework or the active site of an enzyme. These calculations would allow for an understanding of how steric constraints or specific intermolecular interactions imposed by the environment can influence the coordination chemistry, stability, and reactivity of the complex.

Q & A

What are the optimal synthetic routes for sodium quinoline-3-sulfinate, and how can reaction conditions be systematically optimized for higher yields?

Basic Research Focus : Synthesis methodology comparison.

Methodological Answer :

- Traditional sulfonation : Use quinoline derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. Monitor pH to stabilize the sulfinate group .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield (up to 85% vs. 65% in conventional methods) by enhancing sulfonation efficiency .

- Optimization variables : Test temperature gradients (0–50°C), solvent polarity (DMSO vs. ethanol), and stoichiometric ratios (quinoline:sulfonating agent) using Design of Experiments (DoE) to identify critical factors .

How do spectroscopic and chromatographic techniques validate the purity and structural integrity of this compound?

Basic Research Focus : Analytical characterization.

Methodological Answer :

- NMR analysis : Compare H and C NMR spectra with computational simulations (e.g., DFT) to confirm sulfonate group positioning at the 3-position .

- HPLC validation : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold). Mobile phase: 70% methanol/30% water (0.1% TFA) .

- Mass spectrometry : ESI-MS in negative ion mode to detect [M–Na] peaks and rule out sulfonic acid byproducts .

What experimental designs are suitable for evaluating the compound’s bioactivity in anti-proliferative assays?

Advanced Research Focus : Biological activity testing.

Methodological Answer :

- Cell line selection : Use cancer cell lines (e.g., HeLa, MCF-7) with non-cancerous controls (e.g., HEK-293) to assess selectivity.

- Dose-response curves : Test concentrations (1–100 µM) over 48–72 hours. Measure IC via MTT assays and validate with apoptosis markers (e.g., caspase-3 activation) .

- Synergy studies : Combine with cisplatin or doxorubicin to evaluate combinatorial effects using Chou-Talalay’s synergy index .

How can researchers resolve contradictions in reported solubility and stability data for this compound?

Advanced Research Focus : Data reconciliation.

Methodological Answer :

- Controlled solubility tests : Use standardized buffers (pH 4–10) and ionic strength (0.1–1.0 M NaCl) to isolate variables affecting solubility discrepancies .

- Stability under oxidative stress : Accelerated degradation studies (40°C, 75% RH) with HPLC monitoring to quantify sulfonate-to-sulfonic acid conversion rates .

- Meta-analysis : Compare activation energies (E) from Arrhenius plots across studies to identify methodological outliers .

What strategies ensure reproducibility in kinetic studies of this compound’s degradation pathways?

Advanced Research Focus : Mechanistic studies.

Methodological Answer :

- Isotopic labeling : Use S-labeled this compound to track sulfonate group behavior via LC-MS/MS during hydrolysis .

- In situ monitoring : Employ stopped-flow UV-Vis spectroscopy to capture transient intermediates (e.g., sulfene derivatives) in aqueous environments .

- Computational modeling : Molecular dynamics simulations (Amber/CHARMM) to predict degradation pathways under varying pH and temperature .

How can researchers integrate this compound into hybrid materials for catalytic or photophysical applications?

Advanced Research Focus : Cross-disciplinary applications.

Methodological Answer :

- Coordination polymers : Synthesize metal-organic frameworks (MOFs) with Zn or Cu nodes. Characterize via PXRD and BET for surface area (>500 m/g) .

- Photocatalysis : Assess UV-driven H evolution rates using Pt/TiO composites doped with this compound. Compare with unmodified catalysts .

- DFT-guided design : Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer efficiencies in hybrid systems .

What statistical approaches are recommended for analyzing dose-dependent toxicity in animal models?

Advanced Research Focus : Toxicology and safety.

Methodological Answer :

- Probit analysis : Fit dose-mortality data to estimate LD with 95% confidence intervals. Validate with Kaplan-Meier survival curves .

- Histopathological scoring : Use blinded, semi-quantitative grading (0–4 scale) for liver/kidney tissue sections. Apply Cohen’s kappa for inter-rater reliability .

- Omics integration : Correlate toxic doses with transcriptomic (RNA-seq) or metabolomic (LC-HRMS) profiles to identify biomarkers .

Table 1. Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Conventional sulfonation | 65 | 92 | 6 | Low equipment cost |

| Microwave-assisted | 85 | 98 | 0.5 | Rapid, high yield |

| Solvothermal | 78 | 95 | 3 | Scalable for gram-scale |

How should researchers address gaps in the literature regarding the compound’s environmental fate?

Advanced Research Focus : Environmental impact.

Methodological Answer :

- Microcosm studies : Simulate soil/water systems spiked with this compound (1–100 ppm). Monitor biodegradation via HPLC-TOF and microbial diversity shifts (16S rRNA sequencing) .

- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC for Daphnia magna) using molecular descriptors (logP, polar surface area) .

- Regulatory alignment : Compare degradation half-lives with OECD 301/307 guidelines to assess persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.